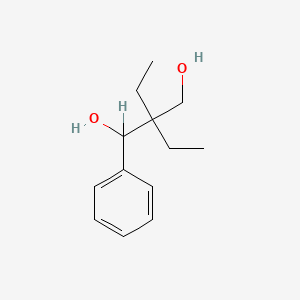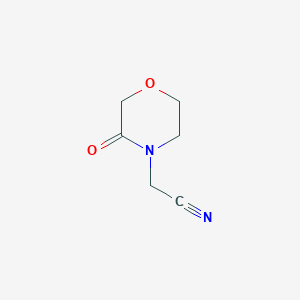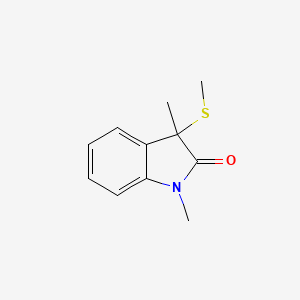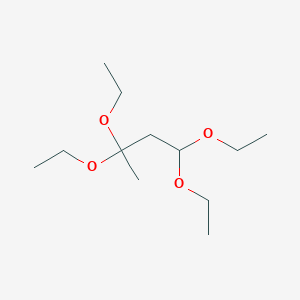
1,1,3,3-Tetraethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraethoxybutane: is an organic compound with the molecular formula C12H26O4 . It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxybutane can be synthesized through the reaction of butane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of butane-1,3-diol and ethanol into a reactor equipped with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetraethoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraethoxybutane is used in several scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraethoxybutane involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile reagent. The ethoxy groups can be easily replaced or modified, enabling the compound to interact with different molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
- 1,1,3,3-Tetramethoxybutane
Comparison: 1,1,3,3-Tetraethoxybutane is unique due to its specific ethoxy groups, which provide distinct reactivity compared to similar compounds like 1,1,3,3-Tetramethoxypropane. The presence of ethoxy groups makes it more suitable for certain reactions, particularly those requiring the introduction of ethyl groups. Its stability and reactivity profile also differ, making it a preferred choice in specific synthetic applications.
Eigenschaften
CAS-Nummer |
41616-93-7 |
|---|---|
Molekularformel |
C12H26O4 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1,1,3,3-tetraethoxybutane |
InChI |
InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10-12(5,15-8-3)16-9-4/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
WZCHUCADTFEGJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(C)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





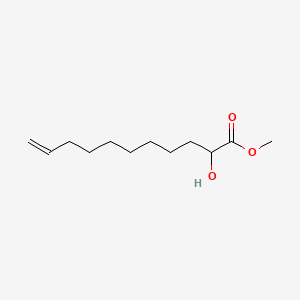
![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
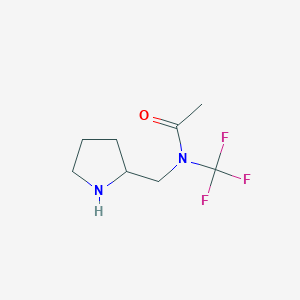
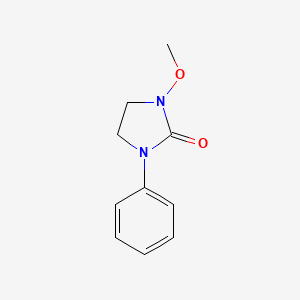
![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
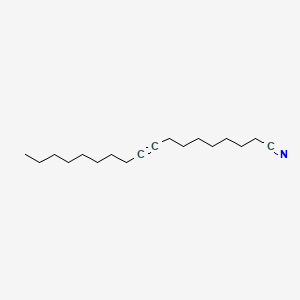
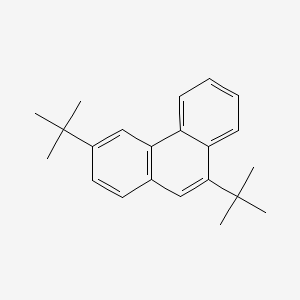
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
